molecular formula C10H13BrClNO2 B2848588 (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride CAS No. 1632296-25-3

(R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

Cat. No.: B2848588
CAS No.: 1632296-25-3
M. Wt: 294.57
InChI Key: OWNVEWYNSXDFOL-SBSPUUFOSA-N
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Description

®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanoic acid moiety, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and ®-2-aminobutyric acid.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with ®-2-aminobutyric acid under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield ®-3-Amino-4-(3-bromophenyl)butanoic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

    Purification: Implementation of purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted amino or thiol derivatives.

Scientific Research Applications

®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence neurotransmitter pathways, potentially affecting synaptic transmission and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
  • (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
  • 3-(3-Bromophenyl)propionic acid

Uniqueness

®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3R)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVEWYNSXDFOL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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